molecular formula C18H15NO6 B13820825 Trimethyl 9H-carbazole-1,2,4-tricarboxylate CAS No. 37914-15-1

Trimethyl 9H-carbazole-1,2,4-tricarboxylate

Cat. No.: B13820825
CAS No.: 37914-15-1
M. Wt: 341.3 g/mol
InChI Key: NFBYZCGJZHWMRJ-UHFFFAOYSA-N
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Description

Trimethyl 9H-carbazole-1,2,4-tricarboxylate: is an organic compound with the molecular formula C18H15NO6. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of three carboxylate groups attached to the carbazole core, making it a tricarboxylate ester. The structure of this compound includes a five-membered ring fused with two six-membered rings, which are further substituted with three ester groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl 9H-carbazole-1,2,4-tricarboxylate typically involves the esterification of 9H-carbazole-1,2,4-tricarboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethyl 9H-carbazole-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives .

Scientific Research Applications

Chemistry: Trimethyl 9H-carbazole-1,2,4-tricarboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, derivatives of carbazole, including this compound, have shown promise as therapeutic agents. They exhibit various biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for use in high-performance materials and coatings .

Mechanism of Action

The mechanism of action of Trimethyl 9H-carbazole-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Trimethyl 9H-carbazole-1,2,4-tricarboxylate is unique due to its tricarboxylate ester groups, which impart distinct chemical and physical properties. These groups enhance its solubility, reactivity, and potential for functionalization, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

37914-15-1

Molecular Formula

C18H15NO6

Molecular Weight

341.3 g/mol

IUPAC Name

trimethyl 9H-carbazole-1,2,4-tricarboxylate

InChI

InChI=1S/C18H15NO6/c1-23-16(20)10-8-11(17(21)24-2)14(18(22)25-3)15-13(10)9-6-4-5-7-12(9)19-15/h4-8,19H,1-3H3

InChI Key

NFBYZCGJZHWMRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C2=C1C3=CC=CC=C3N2)C(=O)OC)C(=O)OC

Origin of Product

United States

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